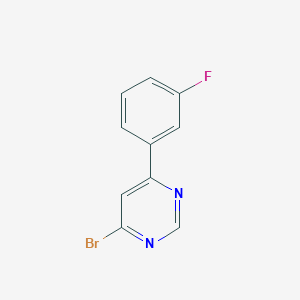

4-Bromo-6-(3-fluorophenyl)pyrimidine

Description

Properties

Molecular Formula |

C10H6BrFN2 |

|---|---|

Molecular Weight |

253.07 g/mol |

IUPAC Name |

4-bromo-6-(3-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H6BrFN2/c11-10-5-9(13-6-14-10)7-2-1-3-8(12)4-7/h1-6H |

InChI Key |

ODPOMSUTUIPMCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=NC=N2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in halogen type (Br, Cl, F), substituent positions, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on formula C₁₀H₆BrFN₂. †From (C₃₂H₂₃ClN₂S).

Key Observations:

- Halogen Effects : Bromine at position 4 (target compound) offers superior leaving-group ability compared to chlorine in analogs like 6-(4-chlorophenyl)-...pyrimidine, facilitating nucleophilic substitution or cross-coupling reactions .

- Fluorophenyl vs.

- Ring Systems : Compounds with extended aromatic systems (e.g., 6-(4-chlorophenyl)-...pyrimidine in ) exhibit improved α-amylase inhibition, aligning with the hypothesis that multi-ring structures enhance binding via π-π stacking .

Key Findings:

- The 3-fluorophenyl group in thieno-pyrimidines () demonstrates enhanced antifungal activity, likely due to improved lipophilicity and membrane permeability .

- In α-amylase inhibition, fluorophenyl-substituted pyrimidines (e.g., C4 in ) outperform acarbose (Ki = 6.18×10⁵), suggesting fluorine's role in optimizing binding .

Preparation Methods

Cyclization of Chalcone Derivatives with Guanidine Hydrochloride

One common approach to synthesize substituted pyrimidines is the cyclization of chalcone precursors with guanidine hydrochloride under basic reflux conditions. This method yields pyrimidine derivatives bearing aryl substituents on the 4- and 6-positions.

- Procedure: Chalcone derivatives bearing a 3-fluorophenyl group are reacted with guanidine hydrochloride in ethanol with sodium hydroxide as a base, refluxed for 24–48 hours.

- Outcome: This yields the pyrimidine core with the desired aryl substitution at the 6-position.

- Yields: Reported yields range from 51% to 69% for similar pyrimidine derivatives with halogen and methoxy substituents.

Halogenation of Pyrimidine Precursors

Selective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) or N-bromobutyl diimide (NBS analogs) under controlled conditions.

- Example: A chlorinated pyrimidine intermediate is treated with NBS in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in dichloroethane at 50°C for 15 hours.

- Workup: After reaction completion, aqueous workup and organic extraction yield the brominated pyrimidine.

- Yield and Purity: Yields up to 92% with HPLC purity around 86% have been reported for related compounds.

Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

To introduce the 3-fluorophenyl substituent, Suzuki-Miyaura cross-coupling reactions are frequently employed.

- Reactants: 4-bromopyrimidine derivatives and 3-fluorophenylboronic acid or esters.

- Catalysts: Palladium-based catalysts under mild conditions.

- Solvents: Typically polar aprotic solvents such as dioxane or toluene with aqueous base.

- Yields: High yields (up to 80%) with good regioselectivity have been documented for similar pyrimidine-aryl coupling reactions.

Detailed Reaction Conditions and Data

Research Findings and Notes

- The cyclization method offers a straightforward route to the pyrimidine core but requires long reaction times under reflux.

- Bromination using NBS with radical initiators is highly selective for the 4-position, providing high yields and purity.

- Suzuki coupling is the preferred method for introducing the 3-fluorophenyl substituent due to its mild conditions and high efficiency.

- Industrially scalable methods emphasize safety, environmental considerations, and availability of starting materials, as reflected in recent patent literature.

- Analytical data such as NMR and HPLC confirm the structure and purity of the final compound, with typical chemical shifts for aromatic and pyrimidine protons consistent with substitution patterns.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-6-(3-fluorophenyl)pyrimidine, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling halogenated pyrimidine precursors with fluorophenyl moieties. A metal-free approach under mild conditions (e.g., 60–100°C, 1,4-dioxane/water solvent system) can achieve yields >80% by optimizing temperature and solvent polarity . Key steps include:

- Bromination : Introducing bromine at the 4-position of pyrimidine using bromine or NBS (N-bromosuccinimide) in acetic acid .

- Cross-coupling : Suzuki-Miyaura coupling with 3-fluorophenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

Critical Conditions :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | Higher yields |

| Solvent | 1,4-dioxane/water (3:1) | Improved solubility |

| Catalyst Loading | 2–5 mol% Pd | Reduces side reactions |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 7.2–8.5 ppm for fluorophenyl) and pyrimidine ring carbons (δ 150–160 ppm). The deshielding effect of bromine and fluorine creates distinct splitting patterns .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 293.0) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Resolve substituent orientation on the pyrimidine ring (e.g., dihedral angles between bromophenyl and fluorophenyl groups) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of bromination in pyrimidine derivatives like this compound?

- Methodological Answer : Regioselectivity is influenced by electronic effects. The 4-position of pyrimidine is more electron-deficient due to fluorine’s inductive effect, favoring electrophilic bromination. Strategies include:

- Directing Groups : Use temporary protecting groups (e.g., acetyl) to block competing sites .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophile stability, improving selectivity .

Case Study : Substituting 3-fluorophenyl at the 6-position directs bromination to the 4-position with >90% selectivity .

Q. What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to identify energetically favorable pathways. For example, calculate activation energies for Suzuki-Miyaura coupling with varying aryl boronic acids .

- Molecular Docking : Predict binding affinities for biological targets (e.g., enzyme active sites) by analyzing steric and electronic complementarity .

Key Finding : The electron-withdrawing fluorine group reduces electron density at the 6-position, enhancing oxidative addition with Pd catalysts .

Q. How should researchers resolve contradictions between experimental and computational data regarding the compound’s reactivity?

- Methodological Answer :

- Sensitivity Analysis : Vary computational parameters (e.g., basis sets, solvation models) to assess their impact on predicted reactivity .

- Experimental Validation : Perform kinetic studies (e.g., variable-temperature NMR) to compare observed reaction rates with computed energy barriers .

Example : Discrepancies in Pd-catalyzed coupling yields may arise from unaccounted solvent effects in simulations, requiring empirical optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.